Cas no 74603-22-8 (2-(4-Ethylcyclohexyl)acetic acid)
2-(4-Ethylcyclohexyl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-ethylcyclohexyl)acetic acid
- cis-4-ethylcyclohexylethanoic acid
- SCHEMBL939469
- (4-ethylcyclohexyl)acetic acid
- MFCD11172903
- AKOS009221169
- CS-0163152
- 2-(4-ethylcyclohexyl)aceticacid
- 74603-22-8
- Trans-4-ethylcyclohexaneaceticacid
- 125533-06-4
- SCHEMBL939470
- BS-17445
- D81062
- A1-26097
- EN300-781186
- DB-222246
- 2-(4-Ethylcyclohexyl)acetic acid
-
- Inchi: 1S/C10H18O2/c1-2-8-3-5-9(6-4-8)7-10(11)12/h8-9H,2-7H2,1H3,(H,11,12)
- InChI Key: GLCIYJYIWHJAEJ-UHFFFAOYSA-N
- SMILES: OC(CC1CCC(CC)CC1)=O
Computed Properties
- Exact Mass: 170.130679813g/mol
- Monoisotopic Mass: 170.130679813g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 146
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 37.3
2-(4-Ethylcyclohexyl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X46835-250mg |
2-(4-Ethylcyclohexyl)acetic acid |
74603-22-8 | 95% | 250mg |
¥776.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X46835-1g |
2-(4-Ethylcyclohexyl)acetic acid |
74603-22-8 | 95% | 1g |
¥1175.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X46835-5g |
2-(4-Ethylcyclohexyl)acetic acid |
74603-22-8 | 95% | 5g |
¥4717.0 | 2024-07-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CC542-50mg |
2-(4-Ethylcyclohexyl)acetic acid |
74603-22-8 | 95% | 50mg |
358.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CC542-1g |
2-(4-Ethylcyclohexyl)acetic acid |
74603-22-8 | 95% | 1g |
2142.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CC542-250mg |
2-(4-Ethylcyclohexyl)acetic acid |
74603-22-8 | 95% | 250mg |
811CNY | 2021-05-07 | |
| eNovation Chemicals LLC | Y1222715-5g |
2-(4-Ethylcyclohexyl)acetic acid |
74603-22-8 | 95% | 5g |
$1000 | 2024-06-03 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01105545-250mg |
2-(4-Ethylcyclohexyl)acetic acid |
74603-22-8 | 95% | 250mg |
¥808.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01105545-1g |
2-(4-Ethylcyclohexyl)acetic acid |
74603-22-8 | 95% | 1g |
¥1224.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01105545-5g |
2-(4-Ethylcyclohexyl)acetic acid |
74603-22-8 | 95% | 5g |
¥4914.0 | 2024-04-18 |
2-(4-Ethylcyclohexyl)acetic acid Suppliers
2-(4-Ethylcyclohexyl)acetic acid Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 2-(4-Ethylcyclohexyl)acetic acid
Professional Introduction to 2-(4-Ethylcyclohexyl)acetic Acid (CAS No. 74603-22-8)
2-(4-Ethylcyclohexyl)acetic acid, with the chemical formula C₁₁H₁₈O₂, is a significant compound in the field of pharmaceutical chemistry and biochemical research. This compound, identified by its CAS number 74603-22-8, has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a cyclohexyl ring substituted with an ethyl group and an acetic acid moiety makes it a versatile intermediate in organic synthesis, particularly in the creation of complex molecular architectures.
The structure of 2-(4-Ethylcyclohexyl)acetic acid features a saturated hydrocarbon ring with an ethyl substituent at the fourth position, attached to a carboxylic acid group at the second position. This configuration imparts specific physicochemical properties, including moderate solubility in organic solvents and moderate polarity, which are critical factors in its utility as a building block in medicinal chemistry. The compound's stability under various reaction conditions also enhances its appeal for synthetic applications.
In recent years, pharmaceutical research has increasingly focused on the exploration of heterocyclic compounds due to their diverse biological activities. The cyclohexyl ring in 2-(4-Ethylcyclohexyl)acetic acid serves as an excellent scaffold for modifying pharmacophores, enabling the design of molecules with enhanced binding affinity and selectivity. For instance, derivatives of this compound have been investigated for their potential role in modulating enzyme activity and receptor interactions, which are pivotal in addressing various therapeutic challenges.
One of the most compelling aspects of 2-(4-Ethylcyclohexyl)acetic acid is its role as a precursor in the synthesis of more complex pharmacologically active agents. Researchers have leveraged its structural framework to develop novel inhibitors targeting inflammatory pathways. The acetic acid moiety, in particular, provides a reactive site for further functionalization, allowing chemists to introduce additional pharmacophoric elements or modify existing ones. This flexibility has led to several promising candidates entering preclinical evaluation for conditions ranging from autoimmune disorders to metabolic diseases.
The synthesis of 2-(4-Ethylcyclohexyl)acetic acid typically involves multi-step organic reactions starting from commercially available cyclohexane derivatives. One common approach includes the Friedel-Crafts alkylation followed by hydrolysis of the resulting ketone to yield the desired carboxylic acid derivative. Advances in catalytic systems and green chemistry principles have refined these synthetic routes, making them more efficient and environmentally sustainable. Such improvements are crucial for large-scale production and ensure compliance with regulatory standards for pharmaceutical intermediates.
From a biochemical perspective, 2-(4-Ethylcyclohexyl)acetic acid has been studied for its potential interactions with biological targets. Its structural similarity to natural fatty acids suggests possible roles in metabolic pathways or as modulators of lipid signaling. Preliminary studies have indicated that certain derivatives may influence lipid droplet formation and storage, which could have implications for therapies related to obesity and related metabolic syndromes. These findings underscore the importance of exploring structurally diverse compounds like 2-(4-Ethylcyclohexyl)acetic acid in drug discovery efforts.
The pharmacokinetic properties of 2-(4-Ethylcyclohexyl)acetic acid are also subjects of interest. Its moderate solubility profile suggests that it may exhibit reasonable bioavailability when administered orally or topically. Additionally, its stability under physiological conditions enhances its suitability for formulation into various dosage forms. Researchers are investigating ways to optimize its delivery systems to maximize therapeutic efficacy while minimizing side effects.
In conclusion, 2-(4-Ethylcyclohexyl)acetic acid (CAS No. 74603-22-8) represents a valuable asset in pharmaceutical chemistry due to its structural versatility and functional reactivity. Its applications span from serving as an intermediate in synthetic chemistry to being a precursor for novel drug candidates targeting diverse therapeutic areas. As research continues to uncover new biological activities and synthetic methodologies, this compound is poised to play an increasingly significant role in the development of next-generation therapeutics.
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